molecular formula C17H15FN4O3S B3444760 3-{5-[(2-FLUOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(3-METHOXYPHENYL)UREA

3-{5-[(2-FLUOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(3-METHOXYPHENYL)UREA

Cat. No.: B3444760
M. Wt: 374.4 g/mol
InChI Key: VYBDZVBKGAUXTC-UHFFFAOYSA-N
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Description

3-{5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

1-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S/c1-24-12-6-4-5-11(9-12)19-16(23)20-17-22-21-15(26-17)10-25-14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBDZVBKGAUXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenoxy Group: The 2-fluorophenoxy group is introduced via a nucleophilic substitution reaction using 2-fluorophenol and a suitable leaving group such as a halide.

    Coupling with Methoxyphenylurea: The final step involves coupling the intermediate with 3-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(3-methoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agricultural Chemistry: It is explored for its use as a pesticide or herbicide.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(3-methoxyphenyl)urea
  • 3-{5-[(2-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(3-methoxyphenyl)urea
  • 3-{5-[(2-iodophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(3-methoxyphenyl)urea

Uniqueness

The presence of the 2-fluorophenoxy group in 3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(3-methoxyphenyl)urea imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(2-FLUOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(3-METHOXYPHENYL)UREA
Reactant of Route 2
Reactant of Route 2
3-{5-[(2-FLUOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(3-METHOXYPHENYL)UREA

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